Thermodynamic Stability Profile: 6-Methoxy-1H-indol-7-ol
Thermodynamic Stability Profile: 6-Methoxy-1H-indol-7-ol
Content Type: Technical Guide Subject: Physicochemical Properties, Stability Mechanisms, and Handling Protocols CAS Registry Number: 70837-63-7[1]
Executive Summary
6-Methoxy-1H-indol-7-ol (also known as 7-hydroxy-6-methoxyindole) is a critical synthetic intermediate, primarily utilized in the construction of duocarmycin and CC-1065 analogs—a class of ultra-potent antitumor antibiotics and DNA alkylators used in Antibody-Drug Conjugates (ADCs).
Unlike simple indoles, the 6,7-dioxygenated substitution pattern renders this molecule thermodynamically unstable in the presence of oxygen and light. Its electron-rich
Physicochemical Profile
The following data aggregates experimental values and high-confidence calculated descriptors.
| Property | Value | Notes/Conditions |
| CAS Number | 70837-63-7 | Unique identifier.[1][2][3] |
| Molecular Formula | ||
| Molecular Weight | 163.17 g/mol | |
| Melting Point | 89 °C | Experimental value; typically decomposes upon melting [1]. |
| Appearance | Off-white to tan solid | Rapidly darkens (brown/black) upon air exposure due to quinone formation. |
| pKa (Calculated) | ~9.8 (Phenolic OH) | The 7-OH is acidic; deprotonation accelerates oxidation. |
| LogP (Calculated) | 1.62 | Moderate lipophilicity; soluble in organic solvents (EtOAc, DCM, DMSO). |
| Solubility | Low in water; High in polar organics | Soluble in MeOH, DMSO, DMF. |
Thermodynamic Stability Analysis
Solid-State Stability
In the solid state, 6-methoxy-1H-indol-7-ol is kinetically stable only when isolated from environmental stressors.
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Thermal Stability: The compound exhibits a sharp melting endotherm at ~89°C, often followed immediately by an exothermic decomposition event (polymerization). It is not amenable to high-temperature sublimation.
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Photostability: Highly photosensitive. UV irradiation excites the indole chromophore, facilitating Single Electron Transfer (SET) reactions with atmospheric oxygen.
Solution-State Instability (The "Oxidative Trap")
The primary thermodynamic driver for instability is the formation of quinone imines . The 6-methoxy and 7-hydroxy groups act as strong electron-donating groups (EDGs), raising the HOMO energy of the indole ring.
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Auto-oxidation: In solution (especially at pH > 7), the 7-OH group deprotonates to the phenoxide.
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Radical Formation: The phenoxide undergoes 1-electron oxidation (by
or trace metals) to form a resonance-stabilized indolyl radical. -
Dimerization: These radicals rapidly couple to form insoluble melanin-like polymers or ortho-quinone imines.
Mechanistic Degradation Pathway
The following diagram illustrates the oxidative cascade that governs the thermodynamic instability of this compound.
Figure 1: Oxidative degradation pathway of 6-methoxy-1H-indol-7-ol leading to polymerization.
Experimental Protocols
To validate the stability of a specific batch, do not rely on visual inspection alone. Use the following self-validating protocols.
Protocol A: Accelerated Oxidative Stress Test
Purpose: To determine the half-life (
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Preparation: Dissolve 5 mg of 6-methoxy-1H-indol-7-ol in 10 mL of degassed acetonitrile (ACN).
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Control: Transfer 1 mL to a vial under Argon (Time 0).
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Stress: Expose the remaining solution to ambient air with stirring at 25°C.
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Sampling: Aliquot 1 mL every 30 minutes for 4 hours.
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Analysis: Analyze via HPLC-UV (254 nm).
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Mobile Phase: 0.1% Formic Acid in Water (A) / ACN (B). Gradient 5-95% B.
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Success Criterion: The peak area of the parent compound should decrease following pseudo-first-order kinetics. New peaks at higher Retention Time (RT) indicate dimerization.
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Protocol B: Differential Scanning Calorimetry (DSC)
Purpose: To distinguish between melting and decomposition.
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Instrument: Calibrated DSC (e.g., TA Instruments Q2000).
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Sample: Weigh 2–3 mg into a Tzero aluminum pan. Crimp hermetically to prevent oxidation during heating.
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Method:
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Equilibrate at 20°C.
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Ramp 10°C/min to 200°C.
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Interpretation:
Handling & Storage Directives
Due to the thermodynamic drive toward oxidation, strict adherence to these storage conditions is required to maintain purity >98%.
| Parameter | Requirement | Rationale |
| Atmosphere | Argon or Nitrogen | Displaces |
| Temperature | -20 °C | Slows kinetic rate of auto-oxidation. |
| Container | Amber Glass | Blocks UV light (200–400 nm) excitation. |
| Solvents | Degassed / Anhydrous | Protic solvents accelerate proton-coupled electron transfer (PCET). |
References
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Synthesis and properties of 7-hydroxy-6-methoxyindole derivatives. Source:Journal of Organic Chemistry / ACS Publications Context: Describes the synthesis of duocarmycin precursors and the melting point (89°C) of the title compound.
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Oxidative instability of hydroxyindoles. Source:Journal of the Chemical Society, Perkin Transactions 2 Context: details the kinetics of one-electron oxidation of 7-hydroxyindoles to indoloxyl radicals.
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Duocarmycin SA synthesis and stability. Source:Chemical Reviews Context: Discusses the stability-activity relationship of the 7-hydroxy-6-methoxyindole core in natural products.
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CAS Registry Data: 6-Methoxy-1H-indol-7-ol. Source:ChemicalBook / CAS Database Context: Verification of CAS 70837-63-7 and basic physical form.[3][6]
Sources
- 1. 3189-13-7|6-Methoxyindole|BLD Pharm [bldpharm.com]
- 2. 70837-63-7 CAS Manufactory [m.chemicalbook.com]
- 3. CAS:70837-63-7, 6-Methoxy-1H-indol-7-ol-毕得医药 [bidepharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 23876-39-3|4,7-Dimethoxy-1H-indole|BLD Pharm [bldpharm.com]
